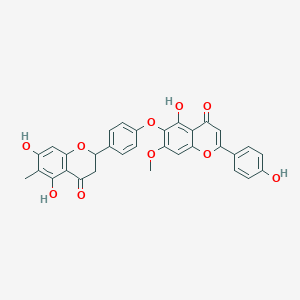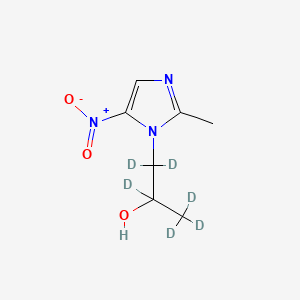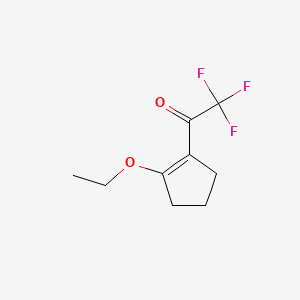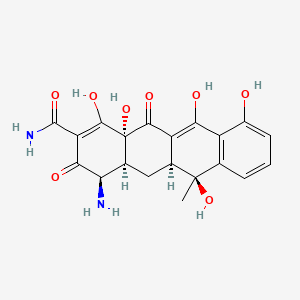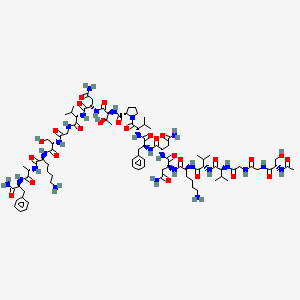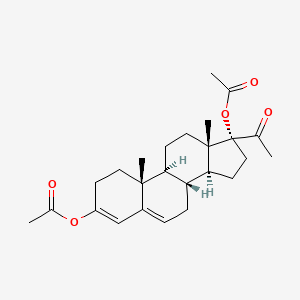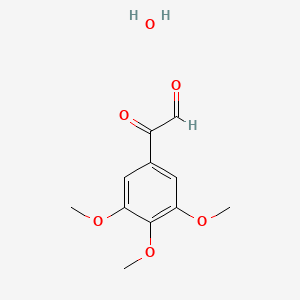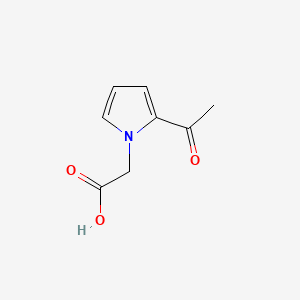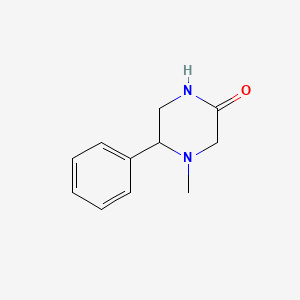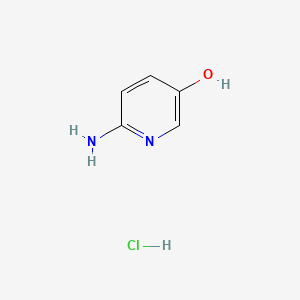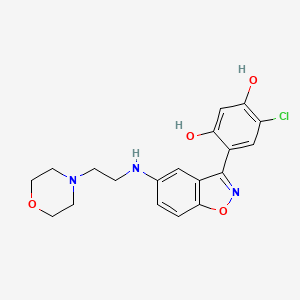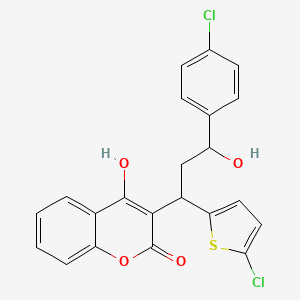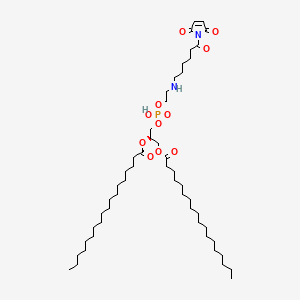
1,2-DISTEAROYL-SN-GLYCERO-3-*PHOSPHORYLE THANOLAMINO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO: is a phospholipid, specifically a phosphoethanolamine (PE) lipid. It is commonly used in the synthesis of liposomes and lipid nanoparticles (LNPs), which are crucial in drug delivery systems . This compound is known for its ability to form stable bilayers and vesicles, making it an essential component in various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO can be synthesized through a series of chemical reactions involving the esterification of glycerol with stearic acid, followed by phosphorylation with ethanolamine . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency . The process includes the purification of the final product through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified phospholipids with altered functional groups, which can be used in different scientific and industrial applications .
Scientific Research Applications
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO involves its ability to form stable bilayers and vesicles, which can encapsulate and deliver therapeutic agents to specific targets in the body . The molecular targets include cell membranes, where the compound integrates and facilitates the delivery of encapsulated drugs . The pathways involved include endocytosis and fusion with cell membranes, allowing for efficient drug delivery .
Comparison with Similar Compounds
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLCHOLINE: Another phospholipid used in liposome synthesis, but with choline as the head group instead of ethanolamine.
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHATE: A phospholipid with a phosphate group, used in similar applications but with different properties.
Uniqueness: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO is unique due to its ethanolamine head group, which provides distinct biochemical properties and interactions compared to other phospholipids . This uniqueness makes it particularly useful in specific drug delivery systems and biomedical applications .
Properties
CAS No. |
155773-68-5 |
|---|---|
Molecular Formula |
C51H93N2O11P |
Molecular Weight |
941.282 |
IUPAC Name |
[(2R)-3-[2-[[6-(2,5-dioxopyrrol-1-yl)-6-oxohexyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C51H93N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-50(57)61-44-46(64-51(58)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-63-65(59,60)62-43-42-52-41-35-31-32-36-47(54)53-48(55)39-40-49(53)56/h39-40,46,52H,3-38,41-45H2,1-2H3,(H,59,60)/t46-/m1/s1 |
InChI Key |
YLRAHZDAUIKOCE-YACUFSJGSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCCCCC(=O)N1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


